1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that features an indole moiety linked to a morpholine ring through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves the reaction of an indole derivative with a morpholine derivative in the presence of a urea-forming reagent. One common method involves the use of isocyanates or carbamoyl chlorides as urea-forming reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C) and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of catalysts or under controlled temperatures.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indole moiety is known for its ability to interact with biological macromolecules through π-π stacking and hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(3-piperidinopropyl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(1H-indol-3-yl)-3-(3-pyrrolidinopropyl)urea: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties, such as increased solubility and potential for hydrogen bonding. These properties can influence its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-morpholin-4-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-16(17-6-3-7-20-8-10-22-11-9-20)19-15-12-18-14-5-2-1-4-13(14)15/h1-2,4-5,12,18H,3,6-11H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVTDPKBRXNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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